4-Butoxy-2-fluorobenzoic acid

Description

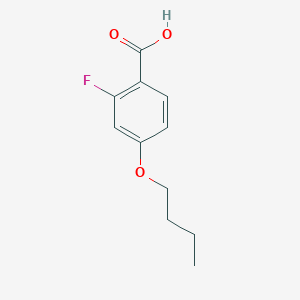

Structure

3D Structure

Properties

IUPAC Name |

4-butoxy-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-2-3-6-15-8-4-5-9(11(13)14)10(12)7-8/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDUDQLEOGNYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378457 | |

| Record name | 4-butoxy-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123843-54-9 | |

| Record name | 4-butoxy-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Butoxy-2-fluorobenzoic Acid (CAS No. 123843-54-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxy-2-fluorobenzoic acid, identified by the CAS number 123843-54-9, is a fluorinated aromatic carboxylic acid that serves as a valuable building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom and a butoxy group onto the benzoic acid scaffold imparts unique physicochemical properties that can be exploited to enhance the pharmacological profile of drug candidates. This guide provides a comprehensive overview of its synthesis, properties, and emerging applications in drug discovery, offering a technical resource for scientists engaged in the design and development of novel therapeutics.

The presence of the fluorine atom at the ortho position can significantly influence the molecule's acidity, lipophilicity, and metabolic stability, while the butoxy group at the para position can modulate its binding interactions with biological targets. These features make this compound an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 123843-54-9 | [1] |

| Molecular Formula | C₁₁H₁₃FO₃ | [1] |

| Molecular Weight | 212.22 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO; limited solubility in water. | Inferred from related compounds |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a readily available fluorinated precursor. A logical and commonly employed synthetic strategy involves two key stages: the formation of a di-substituted benzoic acid with a hydroxyl group, followed by a Williamson ether synthesis to introduce the butoxy chain.

Stage 1: Synthesis of the Precursor, 2-Fluoro-4-hydroxybenzoic Acid

The immediate precursor for the final etherification step is 2-Fluoro-4-hydroxybenzoic acid. A reliable method for its preparation is the nucleophilic aromatic substitution of 2,4-difluorobenzoic acid.[2]

Reaction Scheme:

Figure 1: Synthesis of 2-Fluoro-4-hydroxybenzoic Acid.

Detailed Experimental Protocol: [2]

-

Reaction Setup: To a dry 10 L four-neck flask, add dimethylsulfoxide (DMSO, 4 L), 2,4-difluorobenzoic acid (500 g, 3.16 mol), and sodium hydroxide (NaOH, 253 g, 6.32 mol).

-

Heating: Heat the mixture to 130 °C and maintain this temperature for approximately 8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Slowly pour the reaction solution into 40 L of ice water.

-

Acidification: Adjust the pH of the aqueous solution to 2-3 with concentrated hydrochloric acid. It is crucial to ensure the temperature does not exceed 20 °C during this step. A large amount of solid will precipitate.

-

Isolation and Purification: Continue stirring the suspension for 2 hours, then collect the solid by vacuum filtration. Wash the filter cake with a suitable amount of water to obtain a white solid.

-

Drying: Dry the resulting solid under reduced pressure at 60 °C for 12 hours to yield 4-fluoro-2-hydroxybenzoic acid.

Stage 2: Williamson Ether Synthesis to Yield this compound

The final step involves the O-alkylation of 2-fluoro-4-hydroxybenzoic acid with a suitable butylating agent, typically an n-butyl halide, under basic conditions. This classic Williamson ether synthesis is a robust and widely used method for forming ethers.

Reaction Scheme:

Figure 2: Williamson Ether Synthesis of the title compound.

Generalized Experimental Protocol:

Self-Validating System Rationale: The success of this protocol relies on the complete deprotonation of the phenolic hydroxyl group, which is more acidic than the carboxylic acid proton in the presence of a suitable base, followed by the nucleophilic attack of the resulting phenoxide on the primary alkyl halide. The choice of a polar aprotic solvent facilitates the SN2 reaction by solvating the cation of the base without significantly solvating the phenoxide nucleophile.

-

Deprotonation: In a round-bottom flask, dissolve 2-fluoro-4-hydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), portion-wise with stirring. The reaction mixture may be gently heated to ensure complete formation of the phenoxide.

-

Alkylation: To the resulting suspension, add n-butyl bromide (or another suitable n-butyl halide) dropwise at room temperature or slightly elevated temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture and quench with water. Acidify the aqueous solution with a suitable acid (e.g., HCl) to a pH of 2-3 to precipitate the product.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with water. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Applications in Drug Discovery

Fluorinated benzoic acid derivatives are a cornerstone in modern medicinal chemistry due to the beneficial effects of fluorine on a molecule's pharmacokinetic and pharmacodynamic properties.[3] The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[4] While specific marketed drugs containing the this compound moiety are not prominently documented in publicly available literature, its structural motifs are highly relevant to the design of bioactive molecules.

As an intermediate, this compound provides a scaffold that can be further elaborated to target a wide range of biological systems. For instance, fluorinated benzoic acids are known to be key components in the development of anti-inflammatory drugs, analgesics, and compounds targeting specific enzymes or receptors.[5] The butoxy group can serve to occupy hydrophobic pockets in protein binding sites, potentially enhancing potency and selectivity.

Hypothetical Signaling Pathway Modulation:

Given the prevalence of benzoic acid derivatives in pharmacology, it is plausible that molecules derived from this compound could interact with various signaling pathways. For example, they could be designed as inhibitors of enzymes such as kinases or as antagonists for G-protein coupled receptors (GPCRs). The specific biological activity would be determined by the subsequent chemical modifications made to the this compound core.

Figure 3: A conceptual workflow of a drug candidate derived from the title compound.

Conclusion

This compound is a strategically designed building block with significant potential in the field of drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through well-established and scalable chemical transformations. The unique combination of a fluorine atom and a butoxy group on the benzoic acid scaffold provides a versatile platform for the development of novel therapeutic agents with potentially enhanced pharmacological properties. Further exploration of this compound as a key intermediate in targeted drug discovery programs is warranted and holds promise for the identification of new and effective medicines.

References

- DE69936350T2, Process for preparing fluorinated benzoic acids, Google P

-

Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential, ResearchGate, [Link]

- CN103980135A, Preparation method of 4-amino-2-fluorobenzoic acid, Google P

-

Fluorinated building blocks in drug design: new pathways and targets, National Institutes of Health, [Link]

- CN101020628A, Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid, Google P

-

Applications of Fluorine in Medicinal Chemistry, National Institutes of Health, [Link]

-

Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research, NINGBO INNO PHARMCHEM CO.,LTD., [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound, ResearchGate, [Link]

- CN110903176A, Chemical synthesis method of 4-fluoro-2-methylbenzoic acid, Google P

-

p-FLUOROBENZOIC ACID, Organic Syntheses, [Link]

- CN105693508A, Method for synthesizing 4-(4-phenylbutoxy)

-

Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil, Royal Society of Chemistry, [Link]

-

Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones, National Institutes of Health, [Link]

-

Fluorinated Cycloalkyl Building Blocks for Drug Discovery, National Institutes of Health, [Link]

-

This compound, Boroncore, [Link]

-

4-Bromo-2-fluorobenzoic acid, PubChem, [Link]

-

This compound - CAS:123843-54-9, Beijing Innochem, [Link]

Sources

- 1. 123843-54-9|this compound|BLD Pharm [bldpharm.com]

- 2. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

A Predictive Spectroscopic Guide to 4-Butoxy-2-fluorobenzoic Acid for Researchers and Drug Development Professionals

This technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Butoxy-2-fluorobenzoic acid. In the absence of publicly available experimental spectra for this specific molecule, this paper leverages empirical data from structurally analogous compounds to forecast the expected spectral characteristics. This approach offers a robust framework for researchers in compound verification, quality control, and drug development to anticipate and interpret experimental results.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structural features—a carboxylic acid for potential salt formation and hydrogen bonding, a flexible butoxy chain influencing lipophilicity, and a fluorine atom that can modulate electronic properties and metabolic stability—make it an intriguing candidate for further investigation. Accurate spectroscopic characterization is the cornerstone of such research, ensuring sample purity, confirming molecular structure, and enabling regulatory compliance.

This guide will systematically predict the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. Each prediction is grounded in the analysis of established data for 4-fluorobenzoic acid, 2-fluorobenzoic acid, 4-bromo-2-fluorobenzoic acid, and 4-butylbenzoic acid.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectral data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the butoxy chain protons, and the carboxylic acid proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine atom and the electron-donating butoxy group.

Aromatic Region: The three aromatic protons (H3, H5, and H6) will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

-

H6: This proton is ortho to the carboxylic acid group and meta to the fluorine. It is expected to appear as a triplet around 7.9-8.1 ppm.

-

H5: This proton is meta to both the carboxylic acid and the fluorine. It is predicted to be a doublet of doublets around 6.8-7.0 ppm.

-

H3: This proton is ortho to the fluorine and meta to the butoxy group. It will likely appear as a doublet of doublets around 6.7-6.9 ppm.

Butoxy Group: The protons of the butoxy chain will show characteristic aliphatic signals.

-

-OCH₂- (H8): A triplet at approximately 4.0-4.2 ppm.

-

-CH₂- (H9): A multiplet around 1.7-1.9 ppm.

-

-CH₂- (H10): A multiplet around 1.4-1.6 ppm.

-

-CH₃ (H11): A triplet at approximately 0.9-1.0 ppm.

Carboxylic Acid Proton: The acidic proton (-COOH) will appear as a broad singlet at a downfield chemical shift, typically above 12 ppm, and its position can be concentration and solvent dependent.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Analogous Data Source |

| -COOH | > 12.0 | Broad Singlet | [1] |

| H6 | 7.9 - 8.1 | Triplet | [2] |

| H5 | 6.8 - 7.0 | Doublet of Doublets | N/A |

| H3 | 6.7 - 6.9 | Doublet of Doublets | N/A |

| -OCH₂- (H8) | 4.0 - 4.2 | Triplet | N/A |

| -CH₂- (H9) | 1.7 - 1.9 | Multiplet | N/A |

| -CH₂- (H10) | 1.4 - 1.6 | Multiplet | N/A |

| -CH₃ (H11) | 0.9 - 1.0 | Triplet | N/A |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The fluorine atom will cause characteristic C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (Hz) | Analogous Data Source |

| C7 (-COOH) | 165 - 170 | Low | [3] |

| C2 (C-F) | 160 - 165 | Large (¹JCF) | [4] |

| C4 (C-O) | 160 - 165 | Low | N/A |

| C6 | 130 - 135 | Medium (³JCF) | [4] |

| C1 | 115 - 120 | Medium (²JCF) | [4] |

| C5 | 105 - 110 | Medium (³JCF) | N/A |

| C3 | 100 - 105 | Medium (²JCF) | N/A |

| C8 (-OCH₂-) | 68 - 72 | N/A | N/A |

| C9 (-CH₂-) | 30 - 35 | N/A | N/A |

| C10 (-CH₂-) | 18 - 22 | N/A | N/A |

| C11 (-CH₃) | 13 - 15 | N/A | N/A |

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by absorptions from the carboxylic acid and the aromatic ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode | Analogous Data Source |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching | [5] |

| C=O (Carboxylic Acid) | 1680 - 1710 | Stretching | [5] |

| C=C (Aromatic) | 1550 - 1620 | Stretching | [6][7] |

| C-O (Aryl Ether) | 1230 - 1270 | Asymmetric Stretching | N/A |

| C-F | 1100 - 1200 | Stretching | [6][7] |

| C-O (Carboxylic Acid) | 1280 - 1320 | Stretching | [5] |

| O-H (Carboxylic Acid) | 890 - 950 (broad) | Out-of-plane bend | [5] |

Predicted Mass Spectrum

The mass spectrum (electron ionization) is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₁H₁₃FO₃) is 212.22 g/mol . The molecular ion peak is expected at m/z = 212.

-

Key Fragments:

-

Loss of the butoxy group (-OC₄H₉) leading to a fragment at m/z = 139.

-

Loss of the butyl group (-C₄H₉) resulting in a fragment at m/z = 155.

-

Decarboxylation (-COOH) to give a fragment at m/z = 167.

-

A base peak corresponding to the loss of the carboxyl group, resulting in the fluorobutoxybenzene cation at m/z = 167.

-

Caption: Predicted major fragmentation pathways for this compound in MS.

Experimental Protocols

For researchers seeking to acquire empirical data, the following standard protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of sample with dry KBr powder and press into a thin pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By drawing on the established spectral data of closely related molecules, we have constructed a reliable forecast of the expected NMR, IR, and MS data. This information serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this compound, enabling more efficient and accurate characterization. It is imperative that these predictions are ultimately validated against experimentally acquired data.

References

-

PubChem. 4-Bromo-2-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Fluorobenzoic acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. 4-Fluorobenzoic acid. [Link]

-

Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 1833-1845. [Link]

-

ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

Supporting Information for a publication. 13C NMR spectrum of 4-fluorobenzoic acid. [Link]

-

ResearchGate. Mass spectrum of 4-fluorobenzoic acid. [Link]

-

SpectraBase. 4-Fluorobenzoic acid, 2-butyl ester. [Link]

-

Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213. [Link]

-

Sravya, P., et al. (2021). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications, 57(96), 12993-12996. [Link]

-

ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link]

-

SynZeal. 4-Fluorobenzoic Acid. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

- 1. 4-Fluorobenzoic acid(456-22-4) 1H NMR [m.chemicalbook.com]

- 2. 2-Fluorobenzoic acid(445-29-4) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 4-Butylbenzoic acid(20651-71-2) IR Spectrum [m.chemicalbook.com]

- 6. globalscientificjournal.com [globalscientificjournal.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 4-Butoxy-2-fluorobenzoic acid

This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the solubility profile of 4-Butoxy-2-fluorobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere protocols to explain the underlying scientific principles, ensuring a robust and well-understood approach to characterization.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound, a substituted aromatic carboxylic acid, represents a class of molecules with significant potential in medicinal chemistry. The incorporation of a fluorine atom and a butoxy group can substantially influence the physicochemical properties of the parent benzoic acid structure, impacting its lipophilicity, metabolic stability, and binding interactions with biological targets.[1] A thorough understanding of its solubility is paramount, as this fundamental property governs its behavior in various experimental and physiological environments, ultimately influencing bioavailability and therapeutic efficacy.

This guide will provide a framework for elucidating the complete solubility profile of this compound, focusing on the critical interplay of its physicochemical properties and the methodologies used for their determination.

Physicochemical Characterization: The Foundation of Solubility

A molecule's solubility is intrinsically linked to its structural and electronic properties. For this compound, the key parameters are its acidity (pKa) and its lipophilicity (logP).

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₃FO₃ | --- |

| Molecular Weight | 212.22 g/mol | --- |

| CAS Number | 123843-54-9 | [2] |

| Calculated logP | 2.7028 | Publicly available chemical databases |

| Estimated pKa | ~3.0 - 3.5 | Based on related structures |

2.1. Acidity (pKa): The Role of Ionization

The carboxylic acid moiety of this compound is the primary determinant of its pH-dependent solubility. The acid dissociation constant, or pKa, is the pH at which the ionized (carboxylate) and non-ionized (carboxylic acid) forms of the molecule are present in equal concentrations.

The Henderson-Hasselbalch equation quantitatively describes the relationship between pH, pKa, and the ionization state of the molecule:

pH = pKa + log([A⁻]/[HA])

Where:

-

[A⁻] is the concentration of the ionized form (carboxylate)

-

[HA] is the concentration of the non-ionized form (carboxylic acid)

This relationship is visually represented in the diagram below.

Sources

A Comprehensive Technical Guide to 4-Butoxy-2-fluorobenzoic Acid for Researchers and Drug Development Professionals

An In-depth Overview of the Commercial Availability, Synthesis, and Strategic Application of a Key Fluorinated Building Block in Medicinal Chemistry

Abstract

4-Butoxy-2-fluorobenzoic acid, a substituted aromatic carboxylic acid, has emerged as a valuable building block in the landscape of modern drug discovery and materials science. Its unique structural features—a carboxylic acid for amide bond formation and other derivatizations, a fluorine atom to modulate physicochemical and pharmacological properties, and a butoxy chain influencing lipophilicity and ligand-receptor interactions—make it a versatile intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of this compound, outlines plausible synthetic strategies, and explores its potential applications, particularly within the realm of pharmaceutical research and development.

Commercial Availability and Procurement

This compound is commercially available from a range of specialized chemical suppliers, catering to both research and development and bulk manufacturing needs. Researchers and procurement managers can source this compound from vendors who specialize in fluorinated building blocks and advanced intermediates for the pharmaceutical industry.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Typical Purity |

| BLD Pharm | 123843-54-9 | C₁₁H₁₃FO₃ | 212.22 g/mol | ≥95% |

| abcr GmbH | 123843-54-9 | C₁₁H₁₃FO₃ | 212.22 g/mol | 98% |

| Beijing Empowering Technology Co., Ltd. | 123843-54-9 | C₁₁H₁₃FO₃ | 212.22 g/mol | ≥95% |

Note: Purity levels and availability are subject to change and should be confirmed with the respective suppliers.

The availability of this compound from these and other suppliers facilitates its incorporation into early-stage drug discovery programs and its scale-up for preclinical and clinical development.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 123843-54-9 |

| Molecular Formula | C₁₁H₁₃FO₃ |

| Molecular Weight | 212.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not widely reported, requires experimental determination |

| Boiling Point | Not widely reported, requires experimental determination |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. |

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the butoxy chain protons (triplet for the terminal methyl, multiplets for the methylene groups), and a broad singlet for the carboxylic acid proton. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. Signals for the butoxy group and the carboxylic acid carbon will also be present.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching vibration, and C-O and C-F stretching bands.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound: A Strategic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. A common strategy involves the nucleophilic aromatic substitution of a suitable fluorinated precursor.

A logical and field-proven approach would be the Williamson ether synthesis starting from a commercially available di-substituted fluorobenzene derivative.

Figure 1: Proposed synthetic workflow for this compound.

Proposed Experimental Protocol

Step 1: Williamson Ether Synthesis

-

To a solution of 2,4-difluorobenzoic acid in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium butoxide (NaOBu) at room temperature.

-

The reaction mixture is then heated to a temperature typically ranging from 80 to 120 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The rationale behind this step is the selective nucleophilic aromatic substitution at the C4 position. The fluorine at C4 is more activated towards nucleophilic attack due to the electron-withdrawing effect of the carboxylic acid group in the para position. The fluorine at C2 is less reactive due to steric hindrance and a less pronounced electronic effect.

Step 2: Acidification and Isolation

-

Upon completion of the reaction, the mixture is cooled to room temperature and poured into water.

-

The aqueous solution is then acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3.

-

The precipitated solid, this compound, is collected by filtration, washed with water to remove any inorganic salts, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

This proposed synthesis is designed to be a self-validating system. The purity of the final product can be readily assessed by standard analytical techniques such as melting point determination, NMR spectroscopy, and HPLC.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various pharmacological properties.[1] Fluorine's high electronegativity can influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. This compound serves as a versatile scaffold that allows for the introduction of these beneficial properties into a lead molecule.

The butoxy group provides a degree of lipophilicity that can be crucial for membrane permeability and can also engage in hydrophobic interactions within a protein's binding pocket. The carboxylic acid functionality is a key handle for the formation of amide bonds, a common linkage in many pharmaceutical agents, or for esterification to create prodrugs.

While specific drugs derived from this compound are not prominently featured in publicly accessible databases, its structural motifs are present in a variety of biologically active compounds. Its utility lies in its role as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases. The strategic placement of the fluorine and butoxy groups allows medicinal chemists to fine-tune the properties of a drug candidate to optimize its efficacy and safety profile.

Figure 2: The role of this compound's structural features in drug discovery.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and materials science. Its unique combination of a reactive carboxylic acid, a property-modulating fluorine atom, and a lipophilic butoxy chain makes it an attractive starting material for the synthesis of novel compounds with tailored biological activities. This guide provides a foundational understanding of its procurement, synthesis, and strategic applications, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

-

abcr GmbH. this compound. [Link]

-

Beijing Empowering Technology Co., Ltd. this compound. [Link]

-

PubChem. 2-Fluorobenzoic acid. National Center for Biotechnology Information. [Link][2]

-

SpectraBase. 4-Fluorobenzoic acid, 2-butyl ester. [Link][3][4]

-

ScienceDaily. Novel method to synthesize valuable fluorinated drug compounds. [Link][6]

-

The Royal Society of Chemistry. Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. [Link][1]

-

National Center for Biotechnology Information. Sweetening Pharmaceutical Radiochemistry by 18F-Fluoroglycosylation: Recent Progress and Future Prospects. [Link][7]

Sources

- 1. rsc.org [rsc.org]

- 2. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Benzoic acid, 4-fluoro- [webbook.nist.gov]

- 6. sciencedaily.com [sciencedaily.com]

- 7. Sweetening Pharmaceutical Radiochemistry by 18F-Fluoroglycosylation: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

purity and assay of 4-Butoxy-2-fluorobenzoic acid

An In-depth Technical Guide to the Purity and Assay of 4-Butoxy-2-fluorobenzoic Acid

Introduction

This compound is a key substituted aromatic carboxylic acid utilized as a building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its precise molecular architecture—featuring a carboxylic acid for derivatization, a fluoro group for modulating electronic properties and metabolic stability, and a butoxy chain for influencing solubility and receptor interaction—makes it a valuable intermediate. In the context of drug development, the purity and precise quantification (assay) of such starting materials are not merely procedural checks; they are foundational pillars of safety, efficacy, and regulatory compliance.

This guide provides a comprehensive technical overview of the essential analytical methodologies for characterizing the purity and determining the assay of this compound. We will delve into the rationale behind method selection, present detailed experimental protocols, and discuss the validation framework that ensures the generation of reliable and reproducible data. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust understanding of how to qualify this critical chemical entity.

Physicochemical Characteristics and Potential Impurities

A thorough analytical strategy begins with understanding the molecule's properties and its synthetic origin, which informs the potential impurity profile.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃FO₃ |

| Molecular Weight | 212.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Key Functional Groups | Carboxylic acid, Phenyl ether, Fluoro-aromatic |

| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO); sparingly soluble in water |

Causality of Impurity Formation

The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the Williamson ether synthesis, reacting a 2-fluoro-4-hydroxybenzoic acid derivative with a butyl halide. Potential impurities can therefore be categorized as:

-

Starting Materials: Unreacted 2-fluoro-4-hydroxybenzoic acid or 1-bromobutane.

-

Side-Reaction Products: Isomeric products, or products of over-alkylation. For instance, prolonged reaction times or harsh conditions could lead to the formation of butyl 4-butoxy-2-fluorobenzoate.

-

Reagents and Solvents: Residual catalysts, bases (e.g., K₂CO₃), and solvents used during synthesis and purification.

-

Degradation Products: Impurities formed during storage, potentially through decarboxylation under extreme heat.

The analytical methods chosen must be able to resolve the parent compound from this diverse array of potential contaminants.

Core Analytical Workflow: A Multi-Technique Approach

No single technique can fully characterize a compound. A robust workflow integrates chromatographic, spectroscopic, and classical methods to build a complete profile of identity, purity, and strength.

Caption: Integrated analytical workflow for the qualification of this compound.

Chromatographic Methods: The Gold Standard for Purity

High-Performance Liquid Chromatography (HPLC) is the principal technique for separating and quantifying this compound from its closely related organic impurities.[1] A reversed-phase method is ideal due to the compound's moderate polarity.

Expertise in Method Development

The choice of a C18 column is logical as it provides sufficient hydrophobic retention for the butoxy chain while allowing for timely elution.[2] The mobile phase, a combination of an organic solvent (acetonitrile or methanol) and an acidified aqueous phase, is critical. The acid (e.g., phosphoric acid or formic acid) serves a crucial purpose: it suppresses the ionization of the carboxylic acid group. This ensures a single, non-ionized form of the analyte, leading to sharp, symmetrical peaks and reproducible retention times. UV detection is selected due to the strong chromophore of the benzene ring. A wavelength around 254 nm is typically effective.[3]

Protocol: Purity and Assay by Reversed-Phase HPLC

1. Instrumentation and Conditions:

-

System: HPLC with UV or Photodiode Array (PDA) Detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 40% B

-

5-25 min: 40% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 40% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

2. Standard and Sample Preparation:

-

Solvent (Diluent): Acetonitrile/Water (50:50, v/v).

-

Standard Preparation (for Assay): Accurately weigh ~20 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of ~0.2 mg/mL.

-

Sample Preparation (for Purity & Assay): Prepare the sample in the same manner as the standard.

3. Analysis Procedure:

-

Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability.

-

Inject the sample solution.

-

For assay, calculate the amount of this compound by comparing the peak area of the principal peak in the sample chromatogram to that of the standard.

-

For purity, determine the area percentage of all impurity peaks relative to the total peak area.

4. System Suitability Criteria:

-

Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

-

Theoretical Plates: ≥ 2000 for the main peak.

-

Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0% for the peak area.

Spectroscopic and Other Characterization Methods

While HPLC is quantitative, spectroscopic methods provide orthogonal confirmation of identity and structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the presence of the butoxy group and the aromatic protons. ¹³C NMR verifies the carbon skeleton, and ¹⁹F NMR provides a highly sensitive signal for the fluorine atom, confirming its presence and chemical environment. Quantitative NMR (qNMR) can also be used as a primary assay method.[4]

-

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities based on their mass-to-charge ratio.[5][6]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups: a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) for the carboxylic acid, C-O stretches for the ether, and C-F vibrations.[7]

-

Acid-Base Titration: A classic, absolute method for assay determination. The sample is dissolved in a suitable solvent (e.g., neutralized ethanol) and titrated with a standardized solution of sodium hydroxide to a potentiometric or colorimetric endpoint. This provides a direct measure of the acidic content and serves as an excellent orthogonal technique to HPLC for assay.

Method Validation: Ensuring Trustworthiness

Every analytical method used for quality control must be validated to prove it is suitable for its intended purpose.[8][9] The validation process provides documented evidence of the method's performance.[10][11]

Table 2: Key Validation Parameters for the HPLC Assay Method (based on ICH Q2(R1) Guidelines)

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity analysis (using PDA detector) shows no co-elution. Impurities are well-resolved from the main peak. |

| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target assay concentration. |

| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the target assay concentration.[12] |

| Accuracy | The closeness of the test results to the true value. | Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[13] |

| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-assay): RSD ≤ 2.0% for 6 replicate sample preparations. Intermediate Precision: RSD ≤ 2.0% when tested by different analysts, on different days, or with different equipment.[12] |

| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability criteria are met when parameters like flow rate (±0.1 mL/min) and column temperature (±5 °C) are varied.[12] |

Conclusion

The comprehensive analysis of this compound is a multi-faceted process that relies on a synergistic combination of analytical techniques. A validated reversed-phase HPLC method serves as the cornerstone for both purity determination and quantitative assay, providing high sensitivity and specificity for organic impurities. This is complemented by spectroscopic methods (NMR, MS, IR) for unequivocal structural confirmation and classical techniques like titration for orthogonal assay verification. By implementing the structured workflow and robust validation protocols outlined in this guide, scientists and researchers can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their downstream research and development activities.

References

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

PubChem. 4-Bromo-2-fluorobenzoic acid. [Link]

-

Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]

-

United States Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

-

European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]

-

Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

-

Quora. How can benzoic acid be tested for purity?. [Link]

-

National Center for Biotechnology Information (NCBI). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]

-

ResearchGate. (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. [Link]

-

Royal Society of Chemistry. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). [Link]

-

Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

-

IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

-

YouTube. Exp 8 part 2 Purity of benzoic acid. [Link]

-

Shimadzu. Simultaneous Analysis for Drug Purity Test and Quantitative Assay. [Link]

-

ResearchGate. Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

-

ResearchGate. Analytical Methods for Determination of Benzoic Acid and Their Applications | Request PDF. [Link]

-

St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

-

Avernus. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

-

ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]

-

Veeprho. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

-

GSC Biological and Pharmaceutical Sciences. Analytical method validation: A brief review. [Link]

Sources

- 1. quora.com [quora.com]

- 2. thaiscience.info [thaiscience.info]

- 3. fsis.usda.gov [fsis.usda.gov]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]

- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 9. upm-inc.com [upm-inc.com]

- 10. particle.dk [particle.dk]

- 11. wjarr.com [wjarr.com]

- 12. longdom.org [longdom.org]

- 13. demarcheiso17025.com [demarcheiso17025.com]

An In-Depth Technical Guide to 4-Butoxy-2-fluorobenzoic Acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 4-Butoxy-2-fluorobenzoic acid, a fluorinated aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. While the specific discovery and historical timeline of this compound are not extensively documented in scientific literature, its structural motifs are present in numerous molecules of research interest. This document, therefore, focuses on the logical synthesis, characterization, and potential applications of this compound, drawing upon established principles of organic chemistry and data from analogous compounds.

Introduction: The Significance of Fluorinated Benzoic Acids

Fluorinated benzoic acids are a pivotal class of compounds in modern drug discovery and development. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. Strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. The 2-fluoro and 4-alkoxy substitution pattern, as seen in this compound, is of particular interest for modulating electronic and lipophilic characteristics, making it a valuable building block for novel therapeutic agents and functional materials.

Proposed Synthesis of this compound

Given the absence of a standardized, published synthesis for this compound, this guide proposes a robust and logical three-step synthetic pathway. This route leverages the well-established Williamson ether synthesis and is adapted from protocols for structurally similar molecules, ensuring a high degree of scientific validity.[1]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that the butoxy group can be introduced via an etherification reaction on a corresponding hydroxybenzoic acid derivative. The carboxylic acid functionality, being reactive towards the basic conditions of etherification, requires a protecting group. This leads to a strategy involving:

-

Protection of the carboxylic acid of a suitable starting material.

-

Etherification of the hydroxyl group.

-

Deprotection of the carboxylic acid to yield the final product.

A suitable and commercially available starting material for this synthesis is 2-fluoro-4-hydroxybenzoic acid.

Synthesis Pathway Diagram

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols

This step protects the carboxylic acid as a methyl ester to prevent its interference in the subsequent base-catalyzed etherification.

-

Materials:

-

2-Fluoro-4-hydroxybenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask, add 2-fluoro-4-hydroxybenzoic acid (1.0 eq).

-

Dissolve the starting material in anhydrous methanol (approx. 15-20 mL per gram of acid).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-fluoro-4-hydroxybenzoate.

-

This classic ether synthesis attaches the butyl group to the phenolic oxygen.

-

Materials:

-

Methyl 2-fluoro-4-hydroxybenzoate

-

1-Bromobutane

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Water

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

In a round-bottom flask, dissolve methyl 2-fluoro-4-hydroxybenzoate (1.0 eq) in anhydrous DMF.

-

Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

-

Add 1-bromobutane (1.2-1.5 eq) to the reaction mixture.

-

Heat the mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 4-butoxy-2-fluorobenzoate.

-

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

-

Materials:

-

Methyl 4-butoxy-2-fluorobenzoate

-

Sodium hydroxide

-

Methanol

-

Water

-

Hydrochloric acid (concentrated)

-

-

Procedure:

-

Dissolve methyl 4-butoxy-2-fluorobenzoate (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the residue with water and acidify with concentrated hydrochloric acid to a pH of 1-2.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the filter cake with cold water to remove inorganic salts.

-

Dry the solid under vacuum to yield this compound.

-

Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

An alternative and potentially more direct synthesis involves the nucleophilic aromatic substitution of a di-fluorinated precursor.

Caption: Alternative SNAr synthesis of this compound.

In this approach, 2,4-difluorobenzoic acid is reacted with sodium butoxide. The electron-withdrawing carboxylic acid group activates the para-position to nucleophilic attack, leading to the selective displacement of the fluorine at C-4.[2] This method is atom-economical but may require careful control of reaction conditions to avoid side reactions. A general procedure for a similar transformation involves heating 2,4-difluorobenzoic acid with sodium hydroxide in DMSO.[3]

Physicochemical Properties and Characterization

The following table summarizes the predicted and expected physicochemical properties of this compound.

| Property | Predicted/Expected Value |

| Molecular Formula | C₁₁H₁₃FO₃ |

| Molecular Weight | 212.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available (expected to be a crystalline solid) |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) |

Characterization Data:

-

¹H NMR: Expected signals for the aromatic protons, the butoxy chain protons (triplet for -OCH₂-, multiplet for -CH₂CH₂-, and triplet for -CH₃), and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Expected signals for the aromatic carbons (with C-F couplings), the carboxylic carbon, and the carbons of the butoxy group.

-

¹⁹F NMR: A singlet corresponding to the single fluorine atom on the aromatic ring.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight.

-

Infrared (IR) Spectroscopy: Characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C-O stretching of the ether, and C-F stretching.

Potential Applications in Research and Development

While specific applications for this compound are not widely reported, its structural features suggest significant potential in several areas:

-

Medicinal Chemistry: As a building block for the synthesis of novel drug candidates. The combination of the fluoro and butoxy groups can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. Fluorinated benzoic acids are known to be important intermediates in the synthesis of various pharmaceuticals.[4]

-

Agrochemicals: The fluorobenzoyl moiety is a common feature in herbicides and pesticides, where the fluorine atom can enhance bioactivity.[5]

-

Materials Science: As a precursor for the synthesis of liquid crystals and other advanced materials. The rigid aromatic core and the flexible butoxy tail are desirable features for mesogen design.[6]

Conclusion

This compound represents a valuable, albeit under-documented, chemical entity with considerable potential for application in drug discovery and materials science. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization, empowering researchers to explore its utility in their respective fields. The proposed synthetic routes, based on well-established chemical principles, offer a reliable starting point for the laboratory-scale production of this promising compound.

References

- Vertex AI Search. Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing.

- Google Patents. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.

- BenchChem. Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid.

- ChemicalBook. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis.

- Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions.

- Ossila. 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. vapourtec.com [vapourtec.com]

- 3. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS - Google Patents [patents.google.com]

- 6. ossila.com [ossila.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-Butoxy-2-fluorobenzoic Acid in Medicinal Chemistry

Introduction: The Unique Value of the 4-Butoxy-2-fluorobenzoyl Moiety

In the landscape of modern medicinal chemistry, fluorinated intermediates are indispensable tools for crafting next-generation therapeutics. The strategic incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. 4-Butoxy-2-fluorobenzoic acid has emerged as a particularly valuable building block, not merely as another fluorinated aromatic but as a sophisticated scaffold whose substituents work in concert to achieve high-potency and selective biological activity.

The molecule's utility stems from two key features:

-

The ortho-Fluorine Atom: This small, highly electronegative atom can act as a hydrogen bond acceptor and alter the acidity (pKa) of the carboxylic acid. Crucially, it often enhances metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation.

-

The para-Butoxy Group: This flexible, lipophilic chain is instrumental for probing and occupying hydrophobic pockets within a biological target's binding site. Its length and conformation can be optimized to maximize van der Waals interactions, significantly contributing to binding affinity and overall potency.

This guide provides a comprehensive overview of this compound, detailing its synthesis, its pivotal role as an intermediate in the development of a first-in-class allosteric kinase inhibitor, and detailed protocols for its application in drug discovery workflows.

Synthesis Protocol: this compound

A reliable synthesis of this compound is critical for its application in drug discovery campaigns. The following two-step protocol starts from the commercially available 2-fluoro-4-hydroxybenzoic acid, employing a classical Williamson ether synthesis followed by ester hydrolysis.

2.1 Principle of Synthesis The synthesis begins with the protection of the carboxylic acid as a methyl ester to prevent it from interfering with the subsequent O-alkylation. The phenolic hydroxyl group is then deprotonated with a mild base to form a phenoxide, which acts as a nucleophile to displace the bromide from 1-bromobutane. The final step is the saponification (hydrolysis) of the methyl ester to yield the target carboxylic acid.

2.2 Detailed Protocol

Step 1: Methyl 4-butoxy-2-fluorobenzoate Synthesis

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-fluoro-4-hydroxybenzoate (1.0 eq).

-

Solvent & Base: Add anhydrous acetone or dimethylformamide (DMF) to dissolve the starting material. Add finely ground potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.

-

Causality: K₂CO₃ is a sufficiently strong base to deprotonate the phenol but not the ester. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, promoting a faster reaction rate.

-

-

Alkylation: Add 1-bromobutane (1.2 eq) to the stirring suspension.

-

Reaction: Heat the mixture to reflux (for acetone) or to 60-70 °C (for DMF) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Filter off the K₂CO₃ and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield methyl 4-butoxy-2-fluorobenzoate as a clear oil or low-melting solid.

Step 2: Saponification to this compound

-

Setup: Dissolve the purified methyl 4-butoxy-2-fluorobenzoate (1.0 eq) from Step 1 in a mixture of methanol and water.

-

Hydrolysis: Add sodium hydroxide (NaOH, 2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (50 °C) for 2-4 hours.

-

Monitoring: Monitor the disappearance of the starting ester by TLC.

-

Work-up: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M hydrochloric acid (HCl). A white precipitate of this compound will form.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Caption: Synthetic workflow for this compound.

Application Notes: A Key Intermediate for Allosteric Kinase Inhibitors

The most significant application of this compound in medicinal chemistry is its role as a key building block in the synthesis of Asciminib (ABL001) , a first-in-class allosteric inhibitor of the BCR-ABL1 tyrosine kinase.[1][2]

3.1 Biological Target: BCR-ABL1 Kinase in Chronic Myeloid Leukemia (CML) Chronic Myeloid Leukemia is a cancer of the white blood cells driven by the BCR-ABL1 oncoprotein.[3] This fusion protein contains a constitutively active ABL1 tyrosine kinase domain, leading to uncontrolled cell proliferation. For years, the standard of care has been ATP-competitive tyrosine kinase inhibitors (TKIs). However, drug resistance, often caused by mutations in the ATP-binding site, remains a significant clinical challenge.[1][4]

3.2 Mechanism of Action: Allosteric Inhibition of the Myristoyl Pocket Asciminib represents a paradigm shift in CML therapy by targeting a completely different site on the ABL1 kinase domain—the myristoyl pocket .[5][6] In its natural, regulated state, the c-Abl kinase is kept in an inactive conformation by the binding of its own N-terminal myristoyl group into this pocket.[7][8] The BCR-ABL1 fusion protein lacks this myristoyl group, losing this natural auto-inhibitory mechanism.

Asciminib mimics this natural regulation. It binds tightly within the hydrophobic myristoyl pocket, inducing a conformational change that restores the inactive, inhibited state of the kinase.[5][9] This allosteric mechanism is effective even against kinases with mutations in the ATP-binding site that confer resistance to traditional TKIs.[10]

The 4-butoxy-2-fluorobenzoyl moiety of Asciminib is the critical component that binds within this myristoyl pocket. The butoxy tail extends deep into the hydrophobic pocket, while the fluorinated aromatic ring provides the necessary scaffold for amide linkage to the rest of the molecule.

Caption: Allosteric inhibition of BCR-ABL1 by Asciminib.

Experimental Protocols

4.1 Protocol 1: Amide Coupling with this compound This protocol describes a standard procedure for coupling the title compound with a generic amine (R-NH₂), a key step in synthesizing Asciminib analogs.

-

Principle: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine to form a stable amide bond. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed during the reaction.

-

Methodology:

-

Setup: In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the desired amine (1.05 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Coupling Reagent: In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction by LC-MS or TLC to confirm the formation of the desired amide product.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

-

4.2 Protocol 2: In Vitro BCR-ABL1 Kinase Activity Assay (Luminescence-Based) This protocol provides a method to assess the inhibitory potency (IC₅₀) of a final compound derived from this compound.

-

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As the inhibitor concentration increases, kinase activity decreases, leading to less ADP production and a lower luminescent signal.

-

Materials:

-

Recombinant human ABL1 (T244-end) enzyme

-

Poly(Glu, Tyr) 4:1 substrate peptide

-

ATP solution

-

Test compound (e.g., Asciminib analog) serially diluted in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

-

Methodology:

-

Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Kinase Reaction:

-

Add 2.5 µL of a 2x enzyme/substrate solution (containing ABL1 enzyme and peptide substrate in assay buffer) to each well.

-

Add 2.5 µL of a 2x ATP solution (in assay buffer) to initiate the reaction. Final concentrations should be optimized but are typically in the low nM range for the enzyme and near the Kₘ for ATP.

-

-

Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and trigger a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

Data Presentation: Structure-Activity Relationship (SAR)

The 4-alkoxy chain is a critical determinant of potency for myristoyl pocket inhibitors. The following table presents hypothetical data for a series of analogs to illustrate this relationship.

| Compound ID | R Group (at para-position) | ABL1 Kinase IC₅₀ (nM) |

| A-1 | -OCH₃ (Methoxy) | 580 |

| A-2 | -OCH₂CH₃ (Ethoxy) | 150 |

| A-3 | -O(CH₂)₂CH₃ (Propoxy) | 35 |

| A-4 | -O(CH₂)₃CH₃ (Butoxy) | 5.2 |

| A-5 | -O(CH₂)₄CH₃ (Pentoxy) | 15.8 |

| A-6 | -O-cHex (Cyclohexoxy) | 89 |

-

Interpretation: The data clearly indicate that a four-carbon linear alkyl chain (butoxy) is optimal for fitting into the hydrophobic myristoyl pocket, resulting in the lowest IC₅₀ value. Shorter or longer chains, as well as bulkier cyclic groups, lead to a decrease in inhibitory activity, highlighting the precise structural requirements for potent allosteric inhibition.

References

-

Wylie, A. A., et al. (2018). Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry, 61(18), 8043–8050. [Link]

-

Li, Y., et al. (2023). Exploring the Allosteric Pathways of Asciminib in the Dual Inhibition of BCR-ABL1. International Journal of Molecular Sciences, 24(23), 16993. [Link]

-

Oh, S. M., & Kim, H. J. (2023). Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase. Blood research, 58(S1), 58–63. [Link]

-

Bavaro, L. A., et al. (2026). Specifically targeting the ABL myristoyl pocket: STAMP inhibitors for chronic myeloid leukemia. Expert Opinion on Pharmacotherapy, 27(1), 1-10. [Link]

- Furet, P., et al. (2014). Compounds and compositions for inhibiting the activity of ABL1, ABL2 and BCR-ABL1. U.S.

-

PatSnap. (2024). What is the mechanism of Asciminib Hydrochloride? Patsnap Synapse. [Link]

-

Hantschel, O., et al. (2003). The myristoyl-binding pocket of Abl kinase as a potential allosteric drug target. Science, 302(5651), 1775-1779. [Link]

-

Gierse, J. K., et al. (2023). Myristoyl's dual role in allosterically regulating and localizing Abl kinase. eLife, 12, e85216. [Link]

-

Schoepfer, J., et al. (2018). Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Request PDF on ResearchGate. [Link]

-

Wetzler, M., et al. (2017). Schematic representation of the mechanism of action of BCR-ABL/c-ABL myristate pocket binders. ResearchGate. [Link]

-

Novartis AG. (2021). U.S. Patent No. 8,829,195. Regulations.gov. [Link]

- Reddy, B. V. S., et al. (2021). Solid state forms of asciminib and processes for the preparation thereof.

-

Dodd, S. K., et al. (2021). Solid state forms of asciminib and processes for the preparation thereof. U.S. Patent Application Publication No. US 2021/0238165 A1. [Link]

Sources

- 1. Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2021154980A1 - Solid state forms of asciminib and processes for the preparation thereof - Google Patents [patents.google.com]

- 3. What is the mechanism of Asciminib Hydrochloride? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Allosteric Pathways of Asciminib in the Dual Inhibition of BCR-ABL1 [mdpi.com]

- 6. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myristoyl’s dual role in allosterically regulating and localizing Abl kinase | eLife [elifesciences.org]

- 8. researchgate.net [researchgate.net]

- 9. Specifically targeting the ABL myristoyl pocket: STAMP inhibitors for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Amides from 4-Butoxy-2-fluorobenzoic Acid

For: Researchers, scientists, and drug development professionals

Introduction: Navigating the Synthesis of Substituted Benzamides

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. Its synthesis, while conceptually straightforward, is often nuanced, particularly when dealing with electronically and sterically complex substrates. 4-Butoxy-2-fluorobenzoic acid presents a unique synthetic challenge and opportunity. The presence of an electron-donating butoxy group and an electron-withdrawing fluorine atom on the aromatic ring modulates the reactivity of the carboxylic acid, influencing the choice of coupling reagents and reaction conditions. This application note provides a comprehensive guide to the synthesis of amides from this compound, offering a selection of robust protocols tailored to different experimental needs, from routine derivatization to the coupling of challenging amines. We will delve into the mechanistic rationale behind each method, providing detailed, step-by-step procedures and comparative data to empower researchers to make informed decisions in their synthetic endeavors.

Considerations for Amide Synthesis with this compound

The electronic nature of this compound warrants careful consideration. The electron-donating butoxy group at the para position increases the electron density of the aromatic ring, which can affect the acidity of the carboxylic acid and the electrophilicity of the activated intermediate. Conversely, the ortho-fluorine atom is electron-withdrawing and can influence the conformation of the molecule and the reactivity of the carboxyl group through steric and electronic effects. These competing factors necessitate a thoughtful approach to the selection of coupling reagents and reaction conditions to achieve optimal yields and purity.

Protocol I: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)

The use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt), is a widely adopted and versatile method for amide bond formation. This method is favored for its mild reaction conditions and the water-soluble nature of the urea byproduct derived from EDC, which simplifies purification.[1]

Mechanism of Action

The reaction proceeds through the initial activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.[2] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also undergo an undesirable intramolecular rearrangement to a stable N-acylurea, terminating the reaction. The addition of HOBt mitigates this side reaction by trapping the O-acylisourea to form an active HOBt ester. This ester is less prone to rearrangement but sufficiently reactive to readily undergo aminolysis to form the desired amide.[3][4]

Diagram 1: EDC/HOBt Coupling Mechanism

Caption: Key intermediates in the EDC/HOBt coupling reaction.

Detailed Experimental Protocol

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) at room temperature, add the amine (1.0-1.2 eq), HOBt (1.0-1.2 eq), and DIPEA (2.0-3.0 eq).

-

Stir the mixture for 5-10 minutes.

-

Add EDC·HCl (1.2-1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-